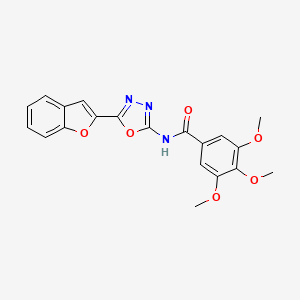

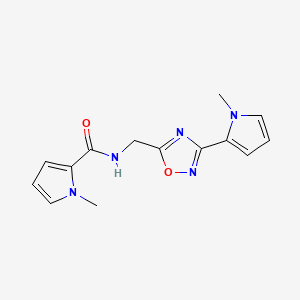

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Mechanism of Action

Target of Action

The compound N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . .

Mode of Action

For instance, some substituted benzofurans have shown dramatic anticancer activities, indicating their potential interaction with cancer-related targets .

Biochemical Pathways

Benzofuran derivatives are known to impact a wide range of biological and pharmacological applications . They have been utilized as anticancer agents, indicating their potential involvement in pathways related to cell growth and proliferation .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for improved delivery and efficacy .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects, suggesting that this compound may also exhibit similar effects .

Action Environment

It’s worth noting that certain benzofuran derivatives have been synthesized using environmentally friendly procedures, carried out in water without the addition of co-solvents .

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are many potential future directions for research on N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a treatment for various types of cancer, including lung and breast cancer. Another area of interest is its potential as a treatment for Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzamide with benzofuran-2-carboxylic acid, followed by the reaction of the resulting product with trimethoxybenzoyl chloride and finally, the reaction of the product with thionyl chloride and sodium azide.

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its potential as an anti-cancer agent, with promising results. In one study, this compound was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound was able to inhibit the proliferation of breast cancer cells by regulating the expression of certain genes.

Safety and Hazards

properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-20-23-22-19(29-20)16-8-11-6-4-5-7-13(11)28-16/h4-10H,1-3H3,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKGQBZTMVRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)